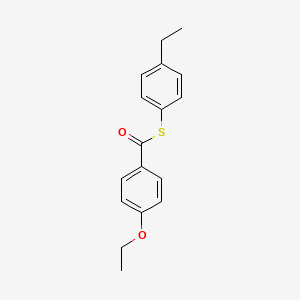
S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate: is an organic compound that belongs to the class of carbothioates. These compounds are characterized by the presence of a thiocarbonyl group (C=S) attached to an aromatic ring. This specific compound has a unique structure with ethyl and ethoxy substituents on the benzene rings, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the reaction of 4-ethylphenol with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiolating agent like Lawesson’s reagent to introduce the thiocarbonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield the corresponding alcohol or thiol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, along with appropriate electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving thiol groups. It can also serve as a model compound for studying the interactions of thiocarbonyl groups with biological macromolecules.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Chlorophenyl) 4-ethoxybenzene-1-carbothioate
Comparison: S-(4-Ethylphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the presence of both ethyl and ethoxy groups on the benzene rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62525-91-1 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
S-(4-ethylphenyl) 4-ethoxybenzenecarbothioate |
InChI |
InChI=1S/C17H18O2S/c1-3-13-5-11-16(12-6-13)20-17(18)14-7-9-15(10-8-14)19-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VUVUGKSNJUSXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















